molecular formula C9H9ClO3 B181877 3-(2-chlorophenoxy)propanoic acid CAS No. 7170-45-8

3-(2-chlorophenoxy)propanoic acid

Cat. No.: B181877
CAS No.: 7170-45-8
M. Wt: 200.62 g/mol
InChI Key: UZFYWLRSVDZCSF-UHFFFAOYSA-N
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Description

3-(2-chlorophenoxy)propanoic acid is a chiral phenoxy acid herbicide known for its application in agricultural practices. It is used to control the growth of unwanted plants and weeds, making it a valuable compound in the field of herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenoxy)propanoic acid typically involves the reaction of 2-chlorophenol with propionic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different applications in agriculture and industry .

Scientific Research Applications

3-(2-chlorophenoxy)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets in plants. It inhibits the growth of weeds by interfering with their metabolic pathways, leading to their eventual death. The compound targets enzymes and proteins involved in plant growth, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-(2-chlorophenoxy)propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which gives it unique herbicidal properties. Its effectiveness in controlling a wide range of weeds makes it a preferred choice in agricultural practices .

Properties

IUPAC Name

3-(2-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFYWLRSVDZCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221923
Record name 3-(2-Chlorophenoxy)propionic acid
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-45-8
Record name 3-(2-Chlorophenoxy)propanoic acid
Source CAS Common Chemistry
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Record name 3-(2-Chlorophenoxy)propionic acid
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Record name 7170-45-8
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Record name 3-(2-Chlorophenoxy)propionic acid
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Record name 3-(2-chlorophenoxy)propionic acid
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Record name 3-(2-Chlorophenoxy)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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